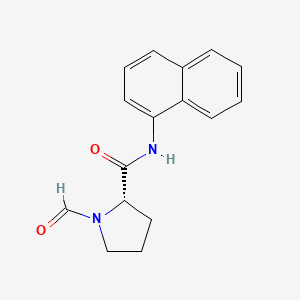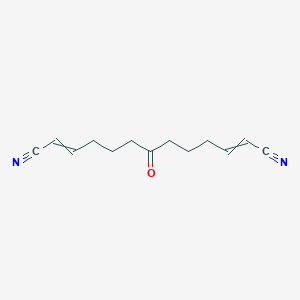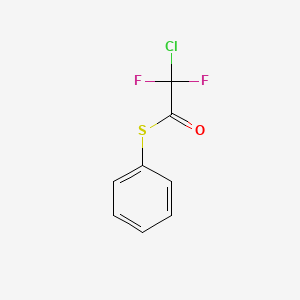![molecular formula C13H18OSi B14252751 Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]- CAS No. 211870-30-3](/img/structure/B14252751.png)
Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]- is a chemical compound with the molecular formula C13H18OSi It is a derivative of silane, where the silicon atom is bonded to three methyl groups and an oxygen atom, which is further bonded to a 2-methyl-1H-inden-3-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]- typically involves the reaction of trimethylchlorosilane with 2-methyl-1H-indene-3-ol. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Anhydrous toluene or dichloromethane
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]- may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of silane derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]- involves its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with different molecular targets, leading to the formation of stable complexes. These interactions are often mediated by the trimethylsilyl group, which can undergo various chemical transformations, allowing the compound to participate in a wide range of chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl derivatives: Compounds like trimethylsilyl chloride and trimethylsilyl ether share similar structural features.
Indene derivatives: Compounds such as 2-methyl-1H-indene and its derivatives have comparable indene moieties.
Uniqueness
Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]- is unique due to the combination of the trimethylsilyl group and the 2-methyl-1H-inden-3-yl group. This unique structure imparts specific chemical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
211870-30-3 |
|---|---|
Molekularformel |
C13H18OSi |
Molekulargewicht |
218.37 g/mol |
IUPAC-Name |
trimethyl-[(2-methyl-3H-inden-1-yl)oxy]silane |
InChI |
InChI=1S/C13H18OSi/c1-10-9-11-7-5-6-8-12(11)13(10)14-15(2,3)4/h5-8H,9H2,1-4H3 |
InChI-Schlüssel |
QSPQGNGFVMFCBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-6-{[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14252676.png)

![2-[2-(Pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14252690.png)
![4-[(2-Amino-7H-purin-6-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B14252697.png)
![3-{[(4-Methoxyphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B14252699.png)
![2-Oxazolidinone, 4-(phenylmethyl)-3-[4-(trifluoromethyl)phenyl]-, (4S)-](/img/structure/B14252712.png)



![N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine](/img/structure/B14252746.png)
![(1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione](/img/structure/B14252753.png)
![3,6-Dioxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14252770.png)

